molecular formula C20H12Cl3N3O2 B2509755 N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 922969-79-7

N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2509755
CAS No.: 922969-79-7
M. Wt: 432.69
InChI Key: UQJWEFLVQAPTHU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H12Cl3N3O2 and its molecular weight is 432.69. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with the CAS number 922969-79-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

The molecular formula of this compound is C20H12Cl3N3O2C_{20}H_{12}Cl_{3}N_{3}O_{2}, with a molecular weight of 432.7 g/mol. The structure features multiple chlorinated aromatic rings and a dihydropyridine core, which are often associated with diverse biological activities.

PropertyValue
CAS Number922969-79-7
Molecular FormulaC20H12Cl3N3O2
Molecular Weight432.7 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects. In models of inflammation induced by xylene in mice and carrageenan in rats, some derivatives exhibited significant reductions in edema comparable to established anti-inflammatory drugs like diclofenac sodium. The mechanisms likely involve the inhibition of pro-inflammatory cytokines and mediators .

Antifungal Activity

Research has also explored the antifungal potential of related compounds. For example, modifications on the pyridine ring have been shown to enhance antifungal activity against various fungal strains. Compounds exhibiting structural similarities to this compound were found to inhibit fungal growth effectively .

The biological activity of this compound is believed to arise from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
  • Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB and MAPK, it can alter the expression of genes related to survival and apoptosis.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various dihydropyridine derivatives on MCF-7 cells, this compound was found to exhibit an IC50 value significantly lower than that of standard chemotherapeutic agents .

Study 2: Anti-inflammatory Efficacy

A comparative study using carrageenan-induced paw edema in rats demonstrated that this compound reduced swelling by approximately 60%, which is comparable to diclofenac sodium's efficacy .

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3N3O2/c21-14-6-4-13(17(23)8-14)11-26-7-1-2-16(20(26)28)19(27)25-18-9-15(22)5-3-12(18)10-24/h1-9H,11H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJWEFLVQAPTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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